molecular formula C20H25N3O2 B2803426 N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1385457-34-0

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2803426
CAS No.: 1385457-34-0
M. Wt: 339.439
InChI Key: JQHQNVMNESKVBL-UHFFFAOYSA-N
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Description

This compound features a 5-methoxyindole core linked via an ethyl group to a piperidine-4-carboxamide scaffold substituted with a propargyl (prop-2-ynyl) group. The 5-methoxyindole moiety is a hallmark of tryptamine derivatives, often associated with interactions with serotonin receptors and neuroactive properties . The propargyl group may enhance metabolic stability or modulate receptor binding affinity, distinguishing it from other indole derivatives .

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-3-10-23-11-7-15(8-12-23)20(24)21-9-6-16-14-22-19-5-4-17(25-2)13-18(16)19/h1,4-5,13-15,22H,6-12H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHQNVMNESKVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CCN(CC3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and reduce costs.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The compound may exert its effects through the activation or inhibition of specific enzymes, receptors, or signaling pathways .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound 5-Methoxyindole + Piperidine Propargyl (prop-2-ynyl) Not reported
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]iodoacetamide (SD6) 5-Methoxyindole + Acetamide Iodoacetamide Radioligand for melatonin receptors
5-MeO-DALT (N,N-diallyl-5-methoxytryptamine) 5-Methoxyindole + Tryptamine Diallylamine Psychoactive; serotonergic effects
5-MeO-MIPT (N-Isopropyl-N-methyl-5-methoxytryptamine) 5-Methoxyindole + Tryptamine Isopropyl + methylamine Hallucinogenic; MT1/MT2 receptor affinity
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide 5-Methoxyindole + Piperazine Piperazine-acetamide Supplier-listed; no activity data
Hybrid 14n (Donepezil-chromone-melatonin hybrid) 5-Methoxyindole + Chromone Piperidine + chromone-carboxamide ChE inhibitor (IC50 = 11.90 nM for hBuChE)
Key Observations:
  • 5-Methoxyindole Core : Common across all compounds, linked to serotonin receptor modulation or neuroactive properties .
  • Propargyl vs. Other Substituents : The propargyl group in the target compound may confer distinct pharmacokinetic properties compared to diallyl (5-MeO-DALT) or iodoacetamide (SD6) groups .
  • Piperidine vs.
Physicochemical Data:
Property Target Compound (Predicted) SD6 5-MeO-DALT
Molecular Weight ~357.4 g/mol 388.2 g/mol 272.4 g/mol
Melting Point Not reported Not reported Solid (varies)
Solubility Likely polar organic Acetone-soluble Ethyl acetate-soluble

Pharmacological and Functional Comparisons

Receptor Binding and Enzyme Inhibition:
  • 5-MeO-DALT: Binds to serotonin receptors (5-HT1A/2A) and shows hallucinogenic effects at doses of 10–20 mg .
  • SD6 : Used as a radioligand for melatonin receptors (MT1/MT2), indicating affinity for these targets .
Metabolic Stability:

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